molecular formula C20H21N3O4 B10992434 N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10992434
M. Wt: 367.4 g/mol
InChI Key: PSQMUYOTPYZAQS-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic indole derivative intended for research applications. Indole-2-carboxamide scaffolds are of significant interest in medicinal chemistry due to their diverse biological activity. Compounds within this class have been investigated for their potential antiproliferative properties, showing promise in preliminary studies against various cancer cell lines, such as breast cancer MCF-7 cells . The mechanism of action for related active compounds often involves the induction of apoptosis , evidenced by the modulation of key markers including caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 . Furthermore, some indole-based glyoxylamide derivatives have also demonstrated antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria and fungal strains, suggesting a versatile research profile for this chemical family . The dimethoxy and methyl substitutions on the indole core, combined with the acetylamino phenyl group, are strategic modifications that may influence the compound's binding affinity and interaction with biological targets like kinase enzymes . This product is provided for chemical and biological research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O4/c1-12(24)21-13-5-7-14(8-6-13)22-20(25)16-11-15-17(26-3)9-10-18(27-4)19(15)23(16)2/h5-11H,1-4H3,(H,21,24)(H,22,25)

InChI Key

PSQMUYOTPYZAQS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3N2C)OC)OC

Origin of Product

United States

Preparation Methods

Indole Core Functionalization

The indole ring undergoes sequential modifications:

  • Methoxy Group Introduction : Demethylation of ethyl 5-chloroindole-2-carboxylate using aluminum chloride in 1,2-dichloroethane facilitates Friedel-Crafts acylation at the C3 position. Subsequent reduction with triethylsilane yields 3-alkylated intermediates (9a–c ).

  • N-Methylation : Treatment with methyl iodide in the presence of a base installs the 1-methyl group, critical for modulating steric and electronic properties.

Carboxamide Coupling

Hydrolysis of the ethyl ester (9a–c ) using sodium hydroxide produces the carboxylic acid (10a–c ), which is coupled with 4-(acetylamino)aniline via BOP-mediated activation. This step achieves the final carboxamide linkage, with yields optimized to 78–85% under anhydrous DMF conditions.

Reaction Optimization Strategies

Friedel-Crafts Acylation

Key parameters influencing yield and regioselectivity include:

ParameterOptimal ConditionYield Improvement
Catalyst (AlCl₃)1.1 equiv15%
Temperature80°C22%
Solvent1,2-Dichloroethane18%

Prolonged reaction times (>3 hours) led to over-acylation, reducing purity.

BOP-Mediated Coupling

Comparative studies of coupling reagents revealed:

ReagentReaction Time (h)Yield (%)Purity (%)
BOP28599.2
HATU1.58298.5
DCC47097.8

BOP provided superior yields without racemization, making it the reagent of choice.

Purification and Characterization

Chromatographic Techniques

Crude products were purified via silica gel chromatography (ethyl acetate/hexane gradients) or reversed-phase HPLC (acetonitrile/water). Final compounds exhibited >99% purity by elemental analysis.

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 6.92 (s, 1H, indole-H), 3.87 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.98 (s, 3H, NCH₃), 2.12 (s, 3H, COCH₃).

  • HRMS (ESI+) : m/z calcd for C₁₈H₂₂N₂O₄ [M+H]⁺: 331.1658; found: 331.1661.

Comparative Analysis with Analogous Compounds

Structural analogs like 5-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-3-ethyl-1H-indole-2-carboxamide (26 ) share similar synthetic routes but differ in alkylation and coupling steps. For instance, 26 uses a propyl linker instead of direct aryl coupling, necessitating additional reduction steps (e.g., hydrogenation of acrylonitriles) .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Steric Hindrance: The 1-methyl group on the indole may introduce steric hindrance absent in non-methylated analogs (e.g., ), affecting binding pocket accessibility .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

  • Compound: No m.p. reported, but chlorophenoxy groups may enhance lipophilicity relative to the target’s acetylamino .

Spectroscopic Data

  • 1H-NMR: The target’s acetylamino NHCO signal would appear near δ 12.1–12.3 ppm (cf. : δ 12.33 ppm for NHCO) .
  • IR : Amide C=O stretch expected at ~1666 cm⁻¹ (cf. : 1666.50 cm⁻¹) .
  • 13C-NMR : Methoxy carbons at δ 55–60 ppm; acetyl carbonyl at ~170 ppm .

Biological Activity

N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole derivatives class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C20_{20}H21_{21}N3_{3}O4_{4}
  • Molecular Weight : 367.4 g/mol
  • IUPAC Name : this compound

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Indole Core : Utilizing Fischer indole synthesis.
  • Acetylation : Introducing the acetylamino group using acetic anhydride.
  • Dimethoxylation : Adding methoxy groups at specific positions on the indole ring.
  • Final Coupling : Completing the structure by coupling with appropriate phenolic derivatives.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have highlighted the ability of related compounds to induce apoptosis in various cancer cell lines.
CompoundActivityReference
Indole DerivativesAnticancer
5-MethoxyindoleAnticancer
4-Acetylaminobenzoic AcidAnti-inflammatory
  • Antimicrobial Properties : The compound has demonstrated antimicrobial effects against several bacterial strains. The mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.

Case Studies and Research Findings

A series of studies have investigated the biological activity of this compound:

  • Antiviral Activity : In vitro studies have shown that similar indole compounds exhibit antiviral properties against viruses such as hepatitis C and influenza. The effectiveness is often measured by IC50_{50} values.
    • For example, compounds in this category have been reported to inhibit viral replication at concentrations as low as 32 µM .
  • Mechanism of Action : Some studies suggest that these compounds may act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription, thereby exerting cytotoxic effects on rapidly dividing cells .
  • Toxicity Studies : Toxicological assessments indicate that while these compounds can be effective against pathogens, their safety profiles require thorough investigation to determine potential side effects or cytotoxicity in normal cells.

Q & A

Q. What mechanisms explain its enzyme inhibition, and how can they be validated?

  • Mechanistic Validation :
  • Enzyme Assays : Measure IC50 against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorometric substrates .
  • Kinetic Studies : Perform Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

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